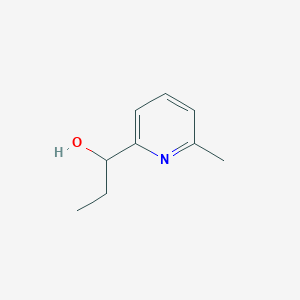

1-(6-Methylpyridin-2-yl)propan-1-ol

Description

1-(6-Methylpyridin-2-yl)propan-1-ol is a pyridine derivative with a hydroxyl-bearing propyl chain attached to the pyridine ring at position 2.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(6-methylpyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H13NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6,9,11H,3H2,1-2H3 |

InChI Key |

PQGLRECMDMHWLA-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC(=N1)C)O |

Canonical SMILES |

CCC(C1=CC=CC(=N1)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compound A : 3-(Bis((6-methylpyridin-2-yl)methyl)amino)propan-1-ol (L2)

- Structure: Features two 6-methylpyridin-2-ylmethyl groups attached to a propanol backbone via an amino linker.

- Synthesis: Prepared via alkylation of 3-amino-1-propanol with 6-methyl-2-(bromomethyl)pyridine in DMF using N,N-diisopropylethylamine as a base .

- In contrast, 1-(6-methylpyridin-2-yl)propan-1-ol lacks such functional groups, limiting its coordination chemistry applications.

Compound B : 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol

- Structure: Contains a diethylamino group at position 6 and a methyl group at position 5 on the pyridine ring.

- Properties: Classified as acutely toxic (Category 4) and a skin irritant (Category 2). Its molecular weight (222.33 g/mol) is higher than the target compound due to the diethylamino group .

- Key Differences: The diethylamino group increases lipophilicity and steric bulk compared to the methyl group in 1-(6-methylpyridin-2-yl)propan-1-ol. This may enhance membrane permeability but also toxicity .

Functional Group Variations on the Alcohol Chain

Compound C : 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Structure : Features a propargyl alcohol (prop-2-yn-1-ol) chain and methoxy substituents on the pyridine ring.

- Key Differences : The propargyl alcohol group introduces alkyne functionality, enabling click chemistry applications. The dimethoxy groups increase electron density on the pyridine ring, altering reactivity compared to the methyl group in the target compound .

Compound D : [(Butoxymethylethoxy)methylethoxy]propan-1-ol

- Key Differences: While structurally dissimilar, its classification as a propanol derivative highlights the impact of ether linkages on physical properties (e.g., reduced volatility).

Compound E : 3,4-Bis((E)-4-chlorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione

- Structure : A pyrrolidine-2,5-dione fused with a 6-methylpyridin-2-yl group and chlorinated chalcone moieties.

- Applications: Exhibits plant growth regulator (PGR) activities due to its chalcone and cyclic imide functionalities.

- Key Differences: The cyclic imide and chalcone groups confer biological activity absent in the simpler propanol structure of the target compound .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The propanol chain in 1-(6-methylpyridin-2-yl)propan-1-ol can be functionalized via reactions analogous to those used for L2 (e.g., alkylation, amination) .

- Toxicity Considerations: Diethylamino-substituted analogs (e.g., Compound B) demonstrate higher acute toxicity than methyl-substituted derivatives, emphasizing the need for substituent-specific safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.